molecular formula C18H16N4OS2 B257108 6-(3-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257108
M. Wt: 368.5 g/mol
InChI Key: JJPXXWKPKOHUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention due to its potential applications in the field of medicinal chemistry. This compound is a member of the triazolothiadiazole family and has been shown to possess various biological activities, including antitumor, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of 6-(3-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane. Furthermore, the compound has been reported to inhibit the replication of herpes simplex virus type 1 by interfering with the viral DNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have not been extensively studied. However, it has been reported that the compound does not exhibit significant toxicity towards normal human cells. Additionally, the compound has been shown to possess low cytotoxicity towards various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(3-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential applications in the field of medicinal chemistry. The compound has been shown to possess various biological activities, including antitumor, antimicrobial, and antiviral properties. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research of 6-(3-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to study the compound's mechanism of action in more detail to gain a better understanding of its biological activities. Additionally, there is a need to investigate the compound's potential applications in the field of drug discovery. Furthermore, the development of more efficient synthesis methods for the compound may lead to its wider applications in medicinal chemistry. Overall, the research on 6-(3-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is still in its early stages, and there is a need for further investigation to fully explore its potential applications.

Synthesis Methods

The synthesis of 6-(3-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the methods involves the reaction of 3-phenyl-1,2,4-triazole-5-thiol with 3-ethoxybenzyl chloride in the presence of sodium hydride, followed by the reaction of the resulting product with phenylmethyl bromide and potassium carbonate. The final product is obtained by the reaction of the intermediate product with sulfur in the presence of potassium hydroxide.

Scientific Research Applications

6-(3-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various fields of medicinal chemistry. The compound has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, the compound has been reported to possess antiviral activity against herpes simplex virus type 1.

properties

Product Name

6-(3-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H16N4OS2

Molecular Weight

368.5 g/mol

IUPAC Name

6-(3-ethoxyphenyl)-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS2/c1-2-23-14-8-6-7-13(11-14)17-21-22-16(19-20-18(22)25-17)12-24-15-9-4-3-5-10-15/h3-11H,2,12H2,1H3

InChI Key

JJPXXWKPKOHUIZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4

Origin of Product

United States

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